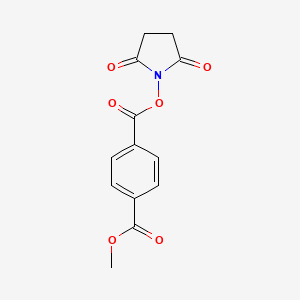

2,5-二氧代吡咯烷-1-基甲基对苯二甲酸酯

描述

“2,5-Dioxopyrrolidin-1-yl methyl terephthalate” is a chemical compound . It is also known as "4-O- [2- (2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate" . It is used in the synthesis of antibody-drug conjugates (ADCs) .

Molecular Structure Analysis

The molecular structure of “2,5-Dioxopyrrolidin-1-yl methyl terephthalate” and its derivatives has been elucidated in several studies . These studies have shown that these molecules interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations .Chemical Reactions Analysis

The chemical reactions involving “2,5-Dioxopyrrolidin-1-yl methyl terephthalate” have been studied in the context of improving monoclonal antibody production in mammalian cell cultures . The compound was found to increase monoclonal antibody production .Physical and Chemical Properties Analysis

The physical form of “2,5-Dioxopyrrolidin-1-yl methyl terephthalate” is described as a colorless to yellow liquid or semi-solid or solid or lump . More detailed physical and chemical properties can be found in chemical databases .科学研究应用

抗惊厥药中的应用

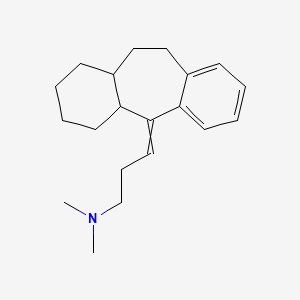

研究表明 2,5-二氧代吡咯烷-1-基甲基对苯二甲酸酯衍生物在抗惊厥药的开发中具有实用性。Kamiński 等人(2015 年)合成了一系列化合物,将已建立的抗癫痫药物的片段相结合,显示出作为新型杂交抗惊厥药的潜力。这些化合物对临床前癫痫模型有效,一些化合物显示出比传统抗癫痫药物更好的安全性 (Kamiński 等人,2015 年)。类似地,Kamiński 等人(2016 年)开发了一个以 N-苯基衍生物为重点的文库,作为潜在的抗惊厥药,在临床前模型中展示了广泛的活性光谱和良好的安全性 (Kamiński 等人,2016 年)。

储能中的应用

该化合物已在储能领域得到探索。Padhy 等人(2018 年)研究了吡啶二羧酸二钠,一种与对苯二甲酸二钠相关的化合物,作为有机钠离子电池中阳极材料的潜力。它表现出高可逆容量和良好的循环性能,使其优于对苯二甲酸酯对应物 (Padhy 等人,2018 年)。

聚合物合成中的应用

East 和 Gudiguntla(1994 年)使用 2,5-吡啶二甲酸合成了新型聚酯,与对苯二甲酸酯类似物相比,表现出改善的溶解性行为和热性能。这表明 2,5-二氧代吡咯烷-1-基甲基对苯二甲酸酯衍生物在聚合物合成中的潜力 (East & Gudiguntla,1994 年)。

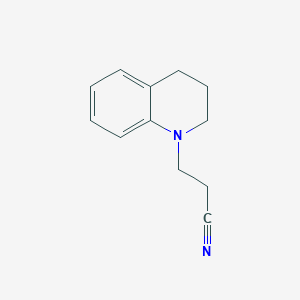

生物偶联中的应用

Reddy 等人(2005 年)开发了一种涉及 2,5-二氧代吡咯烷-1-基衍生物的异双功能偶联剂的高效合成。该试剂对于蛋白质和酶的化学选择性偶联至关重要,突出了其在生物偶联应用中的重要性 (Reddy 等人,2005 年)。

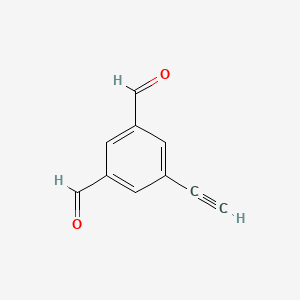

有机电化学中的应用

Taitt 等人(2018 年)和 Nam 等人(2018 年)证明了对苯二甲酸衍生物在 5-羟甲基糠醛电化学氧化为 2,5-呋喃二甲酸(商品聚合物中对苯二甲酸的替代品)中的潜在用途。这表明 2,5-二氧代吡咯烷-1-基甲基对苯二甲酸酯在有机电化学中的相关性 (Taitt 等人,2018 年), (Nam 等人,2018 年)。

荧光标记中的应用

Crovetto 等人(2008 年)合成了 2,5-二氧代吡咯烷-1-基甲基对苯二甲酸酯的荧光衍生物,用于标记胺残基,展示了其在荧光标记和核酸探测中的应用 (Crovetto 等人,2008 年)。

作用机制

Target of Action

Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .

Mode of Action

It’s plausible that the compound may function through theinhibition of calcium currents mediated by Cav 1.2 (L-type) channels

Pharmacokinetics

Related compounds have shownhigh metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

Related compounds have shown potent anticonvulsant properties and effectiveness in pain models .

安全和危害

未来方向

属性

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMABXBMGNFHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

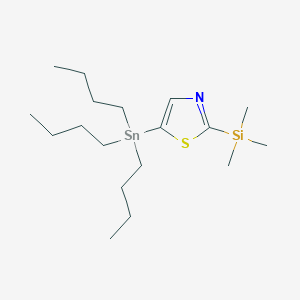

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

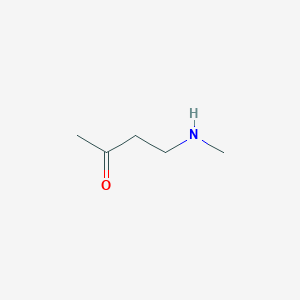

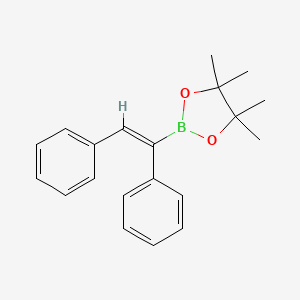

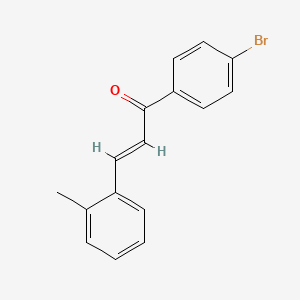

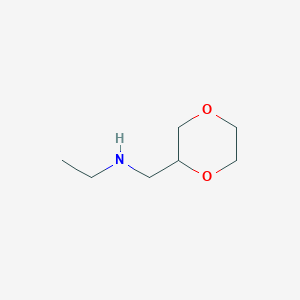

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)

![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)